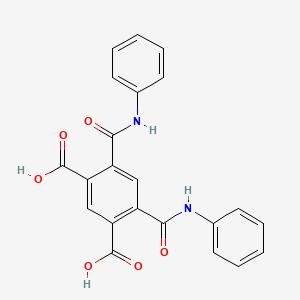
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C22H16N2O6 and a molecular weight of 404.37 g/mol . This compound is known for its unique structure, which includes two phenylcarbamoyl groups attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions . It is also referred to as pyromellitodianilic acid or pyromellitic-dianilid-acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid typically involves the reaction of pyromellitic dianhydride with aniline under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield pyromellitic acid and aniline derivatives .
Scientific Research Applications
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar in having two carboxylic acid groups attached to a benzene ring.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Shares the 1,3-dicarboxylic acid structure but lacks the phenylcarbamoyl groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Another dicarboxylic acid derivative of benzene.
Uniqueness
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is unique due to the presence of phenylcarbamoyl groups, which impart distinct chemical and physical properties compared to other benzenedicarboxylic acids .
Properties
CAS No. |
60684-14-2 |
|---|---|
Molecular Formula |
C22H16N2O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4,6-bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-13-7-3-1-4-8-13)15-11-16(18(22(29)30)12-17(15)21(27)28)20(26)24-14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI Key |
FBXWMAJKPRRAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















